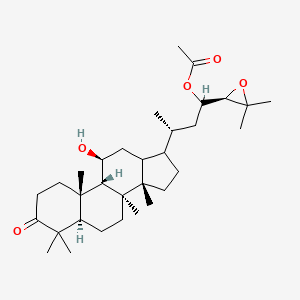
Dehydro-23-O-acetylalisol B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dehydro-23-O-acetylalisol B is a triterpenoid compound derived from the plant Alisma orientale. It is known for its diverse biological activities and has been the subject of various scientific studies. The compound has a molecular formula of C32H52O5 and a molecular weight of 516.76 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dehydro-23-O-acetylalisol B can be synthesized through several chemical reactions involving triterpenoid precursors. The synthesis typically involves acetylation reactions where the hydroxyl groups of the precursor are acetylated using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production of this compound involves extraction from the plant Alisma orientale. The plant material is subjected to solvent extraction using solvents like methanol, acetone, chloroform, or ethyl acetate. The extract is then purified using chromatographic techniques to isolate this compound .
Análisis De Reacciones Químicas
Types of Reactions
Dehydro-23-O-acetylalisol B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
Dehydro-23-O-acetylalisol B has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of triterpenoids.
Biology: The compound is studied for its biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research has shown potential therapeutic effects in treating liver diseases and cancer.
Industry: It is used in the development of pharmaceuticals and nutraceuticals
Mecanismo De Acción
Dehydro-23-O-acetylalisol B exerts its effects through various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
Alisol B 23-acetate: Another triterpenoid with similar biological activities.
Alisol A: A related compound with distinct pharmacological properties.
Alisol C: Known for its anti-inflammatory effects
Uniqueness
Dehydro-23-O-acetylalisol B is unique due to its specific acetylation at the 23rd position, which imparts distinct biological activities compared to other triterpenoids. Its ability to modulate multiple molecular targets makes it a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C32H52O5 |
|---|---|
Peso molecular |
516.8 g/mol |
Nombre IUPAC |
[(3R)-1-[(2R)-3,3-dimethyloxiran-2-yl]-3-[(5R,8S,9S,10S,11S,14S)-11-hydroxy-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]butyl] acetate |
InChI |
InChI=1S/C32H52O5/c1-18(16-23(36-19(2)33)27-29(5,6)37-27)20-10-14-31(8)21(20)17-22(34)26-30(7)13-12-25(35)28(3,4)24(30)11-15-32(26,31)9/h18,20-24,26-27,34H,10-17H2,1-9H3/t18-,20?,21?,22+,23?,24+,26+,27-,30+,31+,32+/m1/s1 |
Clave InChI |
CCTBVPZTUNDEDS-RXKLUTJKSA-N |
SMILES isomérico |
C[C@H](CC([C@@H]1C(O1)(C)C)OC(=O)C)C2CC[C@]3(C2C[C@@H]([C@@H]4[C@@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)O)C |
SMILES canónico |
CC(CC(C1C(O1)(C)C)OC(=O)C)C2CCC3(C2CC(C4C3(CCC5C4(CCC(=O)C5(C)C)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-((3S,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14025453.png)




![3-[4-(Methoxymethoxy)phenyl]-3-(trifluoromethyl)diaziridine](/img/structure/B14025492.png)

![Ethyl (1R,4S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B14025502.png)



